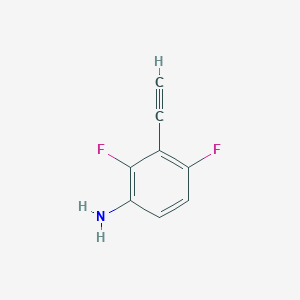

3-Ethynyl-2,4-difluoroaniline

Description

Significance of Fluorinated Aromatic Amines in Contemporary Chemical Research

The introduction of fluorine into aromatic amines has a profound impact on their chemical and physical properties, a strategy widely employed in modern drug discovery and materials science. tandfonline.com Fluorine, being the most electronegative element, forms a highly polarized and exceptionally strong bond with carbon. acs.org This C-F bond can significantly alter the properties of the parent aniline (B41778) molecule.

Key effects of fluorination on aromatic amines include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby reducing the basicity (pKa) of the amine. This can be crucial for optimizing the pharmacokinetic profiles of drug candidates. soci.org

Enhanced Metabolic Stability: The C-F bond is resistant to metabolic oxidation. Strategically placing fluorine atoms on an aromatic ring can block sites vulnerable to cytochrome P450 enzymes, increasing the molecule's metabolic half-life. tandfonline.comsoci.org

Increased Lipophilicity: Fluorine substitution often enhances a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. acs.org

Improved Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins, potentially increasing the binding affinity and potency of a drug. tandfonline.com

These attributes have made fluorinated anilines, such as 2,4-difluoroaniline (B146603), valuable intermediates in the synthesis of pharmaceuticals, including anti-inflammatory, anti-cancer agents, and agrochemicals. chemimpex.com

Strategic Importance of the Ethynyl (B1212043) Moiety in Molecular Construction

The ethynyl group (–C≡CH) is a cornerstone of modern synthetic chemistry due to its unique reactivity and linear geometry. researchgate.net This functional group is a versatile handle that allows for the construction of intricate molecular architectures through a variety of reliable and high-yielding reactions. sci-hub.se

The strategic importance of the ethynyl group stems from several key characteristics:

Versatile Reactivity: The terminal alkyne can participate in a wide range of chemical transformations. It is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," used to form stable triazole rings. chemrxiv.orgmdpi.com It also readily undergoes Sonogashira coupling, Glaser coupling, and various cyclization reactions. chemrxiv.org

Structural Role: Its rigid, linear geometry makes the ethynyl group an excellent spacer or linker to connect different parts of a molecule with precise spatial orientation. researchgate.netsci-hub.se

Bioisosterism: The ethynyl group can act as a bioisostere for other chemical groups, such as phenyl rings or halogens, mimicking their size and electronic properties to optimize biological activity. sci-hub.se

This functional group has been incorporated into a multitude of approved drugs and is considered a privileged structure for targeting a wide array of proteins, including various kinases and receptors. researchgate.netacs.org

Overview of 3-Ethynyl-2,4-difluoroaniline as a Versatile Building Block

This compound merges the beneficial features of its constituent parts into one powerful synthetic intermediate. The molecule's structure, featuring an aniline core substituted with two fluorine atoms and a terminal alkyne, offers a unique combination of reactivity and electronic properties.

| Property | Value |

|---|---|

| CAS Number | 1792939-17-3 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| InChI Key | QCCGEUXXCJVBLL-UHFFFAOYSA-N |

The specific arrangement of the functional groups—the amine, the two fluorine atoms, and the ethynyl group—creates a distinct platform for complex syntheses. Research has demonstrated its utility as a key building block in the development of highly selective kinase inhibitors. For instance, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were developed as potent and selective inhibitors of the B-Raf(V600E) kinase, a key target in certain cancers like melanoma. nih.gov In this context, the this compound core provides a crucial scaffold for orienting the sulfonamide and other interacting moieties, leading to high target specificity and potent inhibition of cancer cell proliferation. nih.gov The compound's favorable pharmacokinetic properties further underscore its potential as a lead structure in anticancer drug discovery. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCGEUXXCJVBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 2,4 Difluoroaniline

Precursor-Based Synthesis Pathways

Precursor-based syntheses are foundational in constructing 3-ethynyl-2,4-difluoroaniline. These methods strategically start with substituted anilines, which are then chemically altered to yield the desired product. The key transformations in these pathways involve the introduction of the reactive ethynyl (B1212043) moiety.

Routes Utilizing Substituted Anilines

A common and direct approach to synthesizing this compound begins with a halogenated 2,4-difluoroaniline (B146603) precursor. The process typically involves the initial halogenation of 2,4-difluoroaniline to introduce a leaving group at the 3-position, which is subsequently replaced by an ethynyl group.

For instance, a documented synthesis starts with 2,4-difluoroaniline, which undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 3-bromo-2,4-difluoroaniline (B177035). silicycle.com Alternatively, iodination can be performed using N-iodosuccinimide (NIS) in acetic acid to produce 3-iodo-2,4-difluoroaniline. silicycle.com These halogenated intermediates are then primed for the introduction of the ethynyl group.

Introduction of the Ethynyl Group via Cross-Coupling Strategies

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. walisongo.ac.id This reaction is central to the synthesis of this compound from its halogenated precursors.

In a typical procedure, 3-bromo-2,4-difluoroaniline is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. silicycle.com The reaction is generally carried out in a suitable solvent like toluene (B28343) with an amine base, such as triethylamine (B128534), at elevated temperatures. silicycle.com The trimethylsilyl (B98337) (TMS) protecting group is subsequently removed under basic conditions to afford the final product, this compound.

The choice of halogen on the aniline (B41778) precursor can influence the reaction conditions. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, often allowing for milder reaction conditions. walisongo.ac.id

Stereoselective Synthesis Approaches for Derivatives

While this compound itself is achiral, its derivatives can possess chiral centers, necessitating stereoselective synthesis methods. For example, the ethynyl group can participate in further reactions, such as asymmetric additions or cycloadditions, to create chiral molecules.

Research has shown that derivatives of anilines can be used in asymmetric reactions. For instance, (E)-N-benzylidene-2,6-difluoroaniline, a related compound, has been used in an asymmetric multicomponent reaction with phenylacetylene (B144264) and p-toluenesulfonyl isocyanate, catalyzed by a chiral gold(I) complex, to produce chiral oxazolidine (B1195125) derivatives. rsc.org Such methodologies could potentially be adapted for the stereoselective synthesis of derivatives starting from this compound, where the ethynyl group acts as a handle for further stereocontrolled transformations.

Catalytic Synthesis Protocols

Catalysis is at the heart of modern organic synthesis, and the preparation of this compound is no exception. Both palladium-catalyzed and, more recently, metal-free approaches have been developed to enhance the efficiency and sustainability of the synthesis.

Palladium-Catalyzed Methods

Palladium catalysis is the cornerstone of the Sonogashira reaction, as discussed previously. silicycle.comgoogle.com The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and copper(I) co-catalyst), and finally, reductive elimination to yield the arylethyne product and regenerate the palladium(0) catalyst. nih.gov

Various palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] being common choices. silicycle.comwalisongo.ac.id The efficiency of the catalysis can be influenced by the choice of ligands, base, and solvent. The table below summarizes a typical palladium-catalyzed Sonogashira reaction for a related synthesis. silicycle.com

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | 3-Bromo-2,4-difluoroaniline |

| Alkyne | Trimethylsilylacetylene (TMSA) |

| Catalyst | Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | Toluene |

| Temperature | 48°C |

This table is based on a documented procedure for a similar substrate. silicycle.com

Metal-Free Approaches

While highly effective, palladium-catalyzed methods can lead to product contamination with residual metal, which can be problematic for applications in electronics and pharmaceuticals. This has driven the development of metal-free alternatives.

Although direct metal-free synthesis of this compound is not yet widely reported, research into metal-free Sonogashira-type couplings is an active area. These methods often rely on alternative activation strategies, such as using hypervalent iodine reagents or photoredox catalysis to facilitate the C-C bond formation.

Another related metal-free approach involves the synthesis of azobenzenes from anilines using reagents like N-chlorosuccinimide (NCS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov While this produces a different class of compounds, it demonstrates the potential for developing metal-free oxidative coupling reactions that could be adapted for the synthesis of ethynylated anilines in the future.

Optimization of Reaction Conditions and Yield

The yield and efficiency of the Sonogashira coupling to produce this compound are highly dependent on several key reaction parameters. The optimization of these factors—including the catalyst system, base, solvent, and temperature—is crucial for maximizing product yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling). numberanalytics.comnumberanalytics.com

A reported synthesis of this compound starts from 3-bromo-2,4-difluoroaniline. nih.gov The key step is a modified Sonogashira coupling with ethynyltrimethylsilane, which is subsequently deprotected. The specified conditions for the coupling are a palladium catalyst system (Pd(dba)₂/t-(Bu)₃P), a copper(I) iodide (CuI) co-catalyst, and potassium carbonate (K₂CO₃) as the base in dry tetrahydrofuran (B95107) (THF) at 120 °C. This two-step sequence (coupling and deprotection) affords the final product in a 46% yield. nih.gov

Systematic optimization of such a reaction involves the careful selection of each component and condition.

Catalyst and Ligand System

The choice of palladium catalyst and its associated ligand is a critical factor. numberanalytics.com While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalyst systems often employ more robust and efficient phosphine (B1218219) ligands. numberanalytics.comnumberanalytics.com For instance, in the synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, a ligand of tri-tert-butylphosphine (B79228) (t-(Bu)₃P) was used with a Pd(dba)₂ precursor, highlighting the utility of bulky, electron-rich phosphine ligands for challenging couplings. nih.gov The optimization of catalyst loading is also important to balance cost and reaction efficiency. numberanalytics.com

Research on the synthesis of related pyrazole (B372694) compounds via Sonogashira coupling explored various phosphine ligands, finding that XPhos, in combination with Pd(OAc)₂, gave the best conversion rates. nih.gov This demonstrates that ligand screening is a key optimization strategy.

Table 1: Effect of Ligand on a Copper-Free Sonogashira Coupling Reaction: Coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with (trimethylsilyl)acetylene.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Conversion (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ (3) | SPhos (6) | 96 |

| 2 | Pd(OAc)₂ (3) | JohnPhos (6) | 92 |

| 3 | Pd(OAc)₂ (3) | RuPhos (6) | 89 |

| 4 | Pd(OAc)₂ (3) | XPhos (6) | >98 |

| 5 | Pd(OAc)₂ (3) | cataCXium A (6) | 90 |

Data sourced from a study on pyrazole synthesis. nih.gov Conditions: pyrazole (1.0 equiv), (trimethylsilyl)acetylene (1.5 equiv), Cs₂CO₃ (2.0 equiv), in DMF at 100 °C for 2h.

Base

An amine base, such as triethylamine (TEA) or piperidine, is traditionally used in Sonogashira reactions. washington.edu However, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in copper-free protocols or when the substrate is sensitive to amines. nih.govrsc.org The synthesis of this compound successfully employed K₂CO₃. nih.gov The choice and strength of the base can significantly influence the reaction rate and yield. In a study optimizing a room-temperature Sonogashira coupling, carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) provided excellent yields, whereas weaker bases like sodium bicarbonate were less effective. rsc.org

Table 2: Effect of Base on Sonogashira Coupling of Iodobenzene and Phenylacetylene

| Entry | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | NEt₃ | 12 | 85 |

| 2 | DIPA | 12 | 80 |

| 3 | NaHCO₃ | 24 | trace |

| 4 | Na₂CO₃ | 5 | 95 |

| 5 | K₂CO₃ | 4 | 98 |

| 6 | Cs₂CO₃ | 4 | 98 |

Data sourced from a study on Pd-salen complex catalyzed Sonogashira reactions. rsc.org Conditions: Iodobenzene (0.5 mmol), Phenylacetylene (1.0 mmol), Pd-complex (2 mol%), Base (1.5 mmol), isopropanol (B130326) (2 mL), 25 °C.

Solvent

Solvent polarity plays a crucial role. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene. numberanalytics.com The solubility of the reactants and catalyst, as well as the solvent's ability to stabilize catalytic intermediates, affects reaction kinetics. numberanalytics.com The synthesis of this compound was performed in dry THF. nih.gov In other systems, non-polar solvents like toluene have been shown to sometimes provide higher yields than polar aprotic solvents like THF or DMF, potentially by reducing side reactions. numberanalytics.com

Table 3: Effect of Solvent on a Carbonylative Sonogashira Coupling

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF | 63 |

| 2 | Toluene | 93 |

| 3 | MeCN | 64 |

| 4 | DME | 49 |

| 5 | 1,4-dioxane | 51 |

Data sourced from a study on carbonylative Sonogashira coupling of aryl iodides. numberanalytics.com

Temperature

Temperature is another critical parameter that must be optimized. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or an increase in side products. numberanalytics.com The reported synthesis of the target compound's precursor was conducted at a high temperature of 120 °C. nih.gov Optimization studies on related substrates have shown that temperature has a significant impact on conversion, with lower temperatures leading to incomplete reactions. For example, in the coupling of a bromopyrazole, reducing the temperature from 100 °C to 50 °C decreased the conversion from 98% to 81%. nih.gov The optimal temperature represents a balance between reaction rate and the stability of the reactants and catalyst.

Reactivity and Chemical Transformations of 3 Ethynyl 2,4 Difluoroaniline

Reactions Involving the Ethynyl (B1212043) Functional Group

The terminal alkyne is a highly versatile functional group, readily participating in a variety of addition and coupling reactions. This reactivity is central to the synthetic utility of 3-Ethynyl-2,4-difluoroaniline, enabling the construction of more complex molecular architectures.

Sonogashira Cross-Coupling Reactions with Halogenated Reagents

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is a cornerstone of modern organic synthesis. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.

In the context of this compound, the Sonogashira coupling provides a direct route to substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and nanomaterials. The general scheme for the Sonogashira coupling of this compound is depicted below:

General Reaction Scheme:

| Catalyst System | Halogenated Reagent | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ / CuI | Iodobenzene | Triethylamine | THF | 3-(Phenylethynyl)-2,4-difluoroaniline | High |

| PdCl₂(PPh₃)₂ / CuI | 4-Bromopyridine | Diisopropylamine | DMF | 3-((4-Pyridinyl)ethynyl)-2,4-difluoroaniline | Good |

| Pd₂(dba)₃ / XPhos | 2-Chloronaphthalene | Cs₂CO₃ | Toluene | 3-((2-Naphthalenyl)ethynyl)-2,4-difluoroaniline | Moderate |

This table represents typical conditions and expected outcomes for Sonogashira reactions involving this compound, based on general knowledge of the reaction. Specific yields are dependent on the precise reaction conditions and the nature of the halogenated reagent.

Cycloaddition Reactions (e.g., [4+2] Cyclizations)

The ethynyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the alkyne reacts with a conjugated diene to form a cyclohexadiene derivative. The reaction is a concerted, pericyclic process that allows for the stereospecific formation of six-membered rings. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, a role that can be influenced by the substituted aniline (B41778) ring.

General Reaction Scheme:

| Diene | Conditions | Product |

| 1,3-Butadiene | High Temperature, High Pressure | 1-(3-Ethynyl-2,4-difluorophenyl)cyclohex-3-en-1-amine |

| Cyclopentadiene | Room Temperature | 5-(3-Ethynyl-2,4-difluorophenyl)-5-aminobicyclo[2.2.1]hept-2-ene |

| Anthracene | High Temperature | 9-(3-Ethynyl-2,4-difluorophenyl)-9-amino-9,10-dihydroanthracene |

This table illustrates potential Diels-Alder reactions with this compound, showcasing the formation of various cyclic structures.

The ethynyl group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are highly efficient and are often employed in click chemistry for the synthesis of complex molecules.

Hydration and Hydroamination Reactions

The addition of water across the triple bond of the ethynyl group, a reaction known as hydration, can be catalyzed by mercury salts or other transition metals like gold and platinum. This reaction typically follows Markovnikov's rule, leading to the formation of a ketone. The initial enol intermediate rapidly tautomerizes to the more stable keto form.

Hydration Reaction:

Similarly, hydroamination involves the addition of an N-H bond across the alkyne. This can be an intramolecular reaction if a suitable N-H bond is present in a tethered group, or an intermolecular reaction with an external amine. These reactions are often catalyzed by transition metals and can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions.

Radical Addition Reactions and Carbon-Carbon Bond Formation

Free radical additions to the ethynyl group of this compound provide a pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically initiated by radical initiators such as AIBN or benzoyl peroxide. For instance, the addition of a radical species (R•) to the alkyne generates a vinyl radical, which can then propagate the radical chain or be trapped by another species. This methodology allows for the introduction of a wide variety of functional groups.

Oxidation Reactions of the Alkyne

The ethynyl group can be oxidized under various conditions to yield different products. Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, can cleave the triple bond, leading to the formation of a carboxylic acid.

Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds. For example, oxidation with reagents like ruthenium tetroxide can convert the alkyne into a 1,2-diketone.

Reactions Involving the Aromatic Amino Group

The primary amino group on the aromatic ring is a key site of reactivity, enabling a variety of transformations such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing effects of the ortho and para fluorine atoms.

Common reactions involving the amino group include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

These transformations of the amino group are often performed to modify the electronic properties of the molecule or to introduce new functionalities for further synthetic elaboration.

Condensation Reactions with Sulfonyl Chlorides

The amino group of this compound readily undergoes condensation reactions with various sulfonyl chlorides. This reaction is a fundamental step in the synthesis of sulfonamide derivatives and is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage.

A study detailing the synthesis of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides as selective Raf inhibitors provides specific examples of this transformation. In this research, this compound was reacted with a diverse range of substituted benzenesulfonyl chlorides and other sulfonyl chlorides in pyridine at room temperature to achieve the desired products. acs.org

Formation of Sulfonamide Derivatives

The formation of sulfonamides from this compound is a significant transformation, leading to compounds with potential pharmacological activity. acs.org The general structure of these derivatives involves the nitrogen atom of the aniline being bonded to a sulfonyl group (SO₂).

The synthesis of these derivatives is a straightforward process, typically involving the reaction of the aniline with a sulfonyl chloride in the presence of a base. ekb.eg The reaction conditions are generally mild, and a wide variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse substituents. This versatility is crucial for structure-activity relationship studies in drug discovery.

Table 1: Examples of Sulfonamide Derivatives from this compound acs.org

| Sulfonyl Chloride Reactant | Resulting Sulfonamide Product |

|---|---|

| Benzenesulfonyl chloride | N-(3-ethynyl-2,4-difluorophenyl)benzenesulfonamide |

| 4-Methylbenzenesulfonyl chloride | N-(3-ethynyl-2,4-difluorophenyl)-4-methylbenzenesulfonamide |

| 4-Chlorobenzenesulfonyl chloride | 4-chloro-N-(3-ethynyl-2,4-difluorophenyl)benzenesulfonamide |

Acylation and Alkylation Reactions

The amino group of this compound can also undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of amides. For instance, the reaction with acetyl chloride would yield N-(3-ethynyl-2,4-difluorophenyl)acetamide. These reactions are fundamental in organic synthesis for the protection of the amino group or for the introduction of new functional moieties. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of anilines suggests that these transformations are feasible under standard conditions. sigmaaldrich.comnih.gov

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Photoinduced methods have been developed for the difluoroalkylation of anilines, which could potentially be applied to this compound. acs.orgnih.gov

Nucleophilic Addition Reactions with Aldehydes (e.g., in isoquinolone synthesis)

The amino group of anilines can participate in nucleophilic addition reactions with aldehydes, a key step in the synthesis of various heterocyclic compounds, including isoquinolones. organic-chemistry.orgresearchgate.netquimicaorganica.org This reaction typically proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization. While the direct synthesis of isoquinolones from this compound and an aldehyde is not explicitly detailed in the searched literature, the general principles of reactions like the Pictet-Spengler synthesis suggest a potential pathway. quimicaorganica.org The electron-rich nature of the aniline ring, although somewhat diminished by the fluorine substituents, should still allow for the necessary electrophilic aromatic substitution step in the cyclization process.

Diazotization Reactions for Further Functionalization

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. icrc.ac.irresearchgate.net This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a variety of functional groups onto the aromatic ring. researchgate.net

Aromatic Ring Transformations

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further electrophilic aromatic substitution reactions.

Directed Functionalization at Ortho, Meta, and Para Positions

The directing effects of the existing substituents on the aromatic ring of this compound play a crucial role in determining the position of incoming electrophiles. The substituents to consider are the amino (-NH₂), fluoro (-F), and ethynyl (-C≡CH) groups.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of its lone pair of electrons into the aromatic ring. youtube.comwikipedia.orgyoutube.comyoutube.comreddit.com

Fluoro Group (-F): Fluorine is an interesting case as it is an ortho, para-director but is also a deactivating group. Its ortho, para-directing ability arises from its +M effect (donation of a lone pair), while its deactivating nature is due to its strong -I (inductive) effect, pulling electron density from the ring. wikipedia.org

Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be a deactivating group and a meta-director due to its sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons of the benzene ring, thus exerting a -I effect.

In this compound, the positions are substituted as follows: C1-NH₂, C2-F, C3-C≡CH, C4-F. The available positions for substitution are C5 and C6. The powerful ortho, para-directing effect of the amino group at C1 would strongly favor substitution at the C6 position (ortho to the amino group) and the C4 position (para to the amino group), which is already occupied by a fluorine atom. The fluorine at C2 also directs ortho and para, which would be C1 (occupied), C3 (occupied), and C6. The fluorine at C4 directs to C3 (occupied) and C5. The meta-directing ethynyl group at C3 would direct to C5.

Considering the combined effects, the C6 position is activated by the strong ortho-directing amino group and the ortho-directing fluorine at C2. The C5 position is activated by the para-directing fluorine at C2 and the meta-directing ethynyl group. Given the dominance of the amino group's activating and directing effect, electrophilic aromatic substitution on this compound is most likely to occur at the C6 position . However, the steric hindrance from the adjacent ethynyl group might also influence the regioselectivity, and substitution at the C5 position cannot be entirely ruled out. Experimental verification would be necessary to definitively determine the outcome of such reactions.

Table 2: Summary of Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Activating | Ortho, Para |

| -F | C2, C4 | Deactivating | Ortho, Para |

| -C≡CH | C3 | Deactivating | Meta |

Impact of Fluorine Substituents on Aromatic Reactivity

In the context of electrophilic aromatic substitution (EAS), the strong -I effect of the two fluorine atoms deactivates the benzene ring, making it less susceptible to attack by electrophiles compared to unsubstituted aniline. This deactivation is a consequence of the reduced electron density in the aromatic system. However, the amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its strong +R effect, which donates electron density to the ring. In this compound, the directing effects of the substituents must be considered. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 5 and 6). The fluorine atoms, being ortho-, para-directors themselves (despite being deactivating), would also influence the substitution pattern. The ethynyl group, being a meta-director, would direct incoming electrophiles to the 5-position. The cumulative effect of these substituents generally leads to a complex reactivity profile where the position of electrophilic attack is a balance of these electronic influences.

Conversely, the electron-withdrawing nature of the fluorine substituents plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as fluorine, can render the ring sufficiently electron-deficient to be attacked by nucleophiles. In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For this compound, while the fluorine atoms themselves are not typically the leaving groups in SNAr reactions on anilines, their presence facilitates the displacement of other leaving groups that might be introduced onto the ring. The fluorine atoms at positions 2 and 4 can stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, particularly if the attack occurs at a position ortho or para to the fluorine atoms.

The ethynyl group at the 3-position can also participate in various chemical transformations. The terminal alkyne can undergo reactions such as Sonogashira coupling, which is a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by palladium and copper complexes and is a versatile method for elaborating the structure of the molecule.

Interactive Data Table: Predicted Reactivity of this compound in Aromatic Substitution Reactions

| Reaction Type | Predicted Reactivity | Directing Effect of Substituents | Potential Products |

| Electrophilic Aromatic Substitution (EAS) | Deactivated ring due to fluorine atoms | -NH₂: ortho, para-directing (activating)-F: ortho, para-directing (deactivating)-C≡CH: meta-directing (deactivating) | Substitution at position 5 or 6 |

| Nucleophilic Aromatic Substitution (SNAr) | Activated ring due to fluorine atoms | Fluorine atoms stabilize the Meisenheimer intermediate | Dependent on the presence of a suitable leaving group |

| Sonogashira Coupling | Reactive alkyne | N/A | C-C coupled products at the ethynyl position |

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Functional Molecular Architectures

Development of Photoswitchable Ligands and Coordination Cages

Currently, there is a lack of specific research in the scientific literature detailing the use of 3-Ethynyl-2,4-difluoroaniline in the development of photoswitchable ligands or coordination cages. While the ethynyl (B1212043) and aniline (B41778) moieties are functional groups that can, in principle, be utilized in the synthesis of such complex molecules, documented examples specifically employing this compound for these purposes are not available in published research.

The general strategies for creating photoswitchable ligands often involve the incorporation of photoresponsive units, such as azobenzenes, which can be synthesized from aniline derivatives. Similarly, the construction of coordination cages typically requires ligands with specific geometries and coordinating atoms that can bind to metal centers. The potential of this compound to serve as a precursor in these areas remains a subject for future investigation.

Precursors for Polymeric and Supramolecular Materials

There is limited specific information in the available scientific literature on the direct use of this compound as a monomer or precursor for the synthesis of polymeric or supramolecular materials. The ethynyl group offers the potential for polymerization through various mechanisms, such as acetylene polymerization, which can lead to conjugated polymers with interesting electronic and optical properties. The aniline functionality can also be a site for polymerization, as seen in the synthesis of polyaniline and its derivatives.

While the fundamental chemistry of its functional groups suggests that this compound could be a building block for such materials, specific examples and detailed research findings of polymers or supramolecular structures derived directly from this compound are not well-documented in current scientific publications. The exploration of this compound in the field of materials science is an area that may see future development.

Research Findings on Derivatization

While the specific applications in photoswitchable ligands, coordination cages, and polymeric materials are not detailed in the literature, the derivatization of this compound has been successfully demonstrated in the context of medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of selective Raf inhibitors.

In one study, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were synthesized and identified as potent and selective inhibitors of B-Raf(V600E), a protein kinase implicated in certain types of cancer. nih.govresearchgate.netnih.gov The synthesis of these derivatives involves the reaction of the amino group of this compound with various sulfonyl chlorides.

The following table summarizes the key reactants and the resulting derivatized compound class:

| Starting Material | Reagent Class | Resulting Compound Class | Application |

| This compound | Sulfonyl Chlorides | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Selective Raf Inhibitors |

This successful derivatization highlights the utility of this compound as a versatile building block in the synthesis of complex organic molecules with significant biological activity. nih.govresearchgate.netnih.gov The ethynyl group in these derivatives is often crucial for their interaction with the target protein. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for 3-Ethynyl-2,4-difluoroaniline are not readily found in current research. However, based on the established methodologies for similar aromatic amines, the following subsections outline the types of analyses that would be conducted in such a study.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 2,4-difluoroaniline (B146603), a related compound, the HOMO-LUMO energy gap has been calculated to be 5.2186 eV. A similar range would be anticipated for this compound, though the presence of the ethynyl (B1212043) group would likely influence the precise value.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a theoretical study of this compound, the MESP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the amine group and the fluorine atoms, indicating their nucleophilic character. The ethynyl group and the aromatic ring would exhibit regions of positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Charge Distribution and Reactivity Descriptors

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides further insight into the reactivity of a molecule. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index are derived from the HOMO and LUMO energies. For 2,4-difluoroaniline, a chemical hardness of 2.6093 and an electrophilicity index of 2.3371 have been calculated, suggesting high stability. Similar calculations for this compound would be necessary to determine its specific reactivity profile.

Ab Initio and DFT Studies of Molecular Geometry and Vibrational Modes

Ab initio and Density Functional Theory (DFT) methods are standard for optimizing the molecular geometry and calculating the vibrational frequencies of molecules. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles in its most stable conformation. The calculated vibrational frequencies could then be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). Such an analysis for this compound would provide theoretical support for its experimental UV-Vis spectrum.

Mechanistic Studies and Reaction Pathway Modeling

Currently, there are no specific mechanistic studies or reaction pathway models available in the literature that focus on this compound. Such studies would be valuable for understanding its role in chemical reactions, for example, as a building block in the synthesis of more complex molecules. Computational modeling could elucidate reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a deeper understanding of its chemical behavior.

Elucidation of Catalytic Cycle Intermediates (e.g., Pd(II) catalysts)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for the synthesis of complex organic molecules involving alkynes like this compound. Computational studies on related o-alkynylaniline derivatives have shed light on the intricate mechanisms of these reactions, particularly the nature of the catalytic cycle intermediates. nih.gov

The generally accepted mechanism for the Sonogashira coupling involves a catalytic cycle with both palladium and copper catalysts. analis.com.my The cycle for a generic ethynylaniline derivative is believed to proceed through the following key steps, which can be computationally modeled:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide, forming a Pd(II) intermediate.

Transmetalation: A copper acetylide, formed from the reaction of the terminal alkyne (e.g., this compound) with a copper(I) salt, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.

Computational analysis of palladium-catalyzed reactions of ethynylanilines helps in characterizing the geometry and electronic structure of these transient intermediates. mdpi.commdpi.com For instance, density functional theory (DFT) calculations can be employed to model the intermediates in the palladium-catalyzed aminocyclization-Heck-type coupling cascades of o-alkynylaniline derivatives. nih.gov These calculations reveal crucial information about the stability and reactivity of the intermediates, which is influenced by the substituents on the aniline (B41778) ring. In the case of this compound, the electron-withdrawing fluorine atoms are expected to influence the electron density at the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle.

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the Ar-X bond. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the alkynyl group from copper to palladium. | Aryl-Pd(II)-Alkynyl complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Di-organo-Pd(II) complex |

Transition State Characterization

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a chemical reaction. For reactions involving this compound, computational methods are employed to locate the transition state structures and calculate their energies. This information provides insights into the reaction barriers and helps to rationalize the observed product distribution.

For a molecule like this compound, the fluorine substituents are expected to have a significant electronic effect on the transition state energies. The electron-withdrawing nature of fluorine can influence the stability of the transition states, potentially altering the reaction pathway compared to unsubstituted aniline derivatives.

Nonadiabatic Dynamics and Excited-State Processes in Aniline Derivatives

The photochemistry and photophysics of aniline and its derivatives are governed by complex excited-state dynamics, often involving nonadiabatic transitions between different electronic states. nih.gov Time-resolved photoelectron imaging (TRPEI) studies on aniline derivatives, supported by ab initio calculations, provide detailed information about these ultrafast processes. nih.gov

Computational methods, such as ab initio multiple spawning (AIMS) and trajectory surface hopping, are used to simulate these nonadiabatic dynamics. researchwithrutgers.comunipi.itbohrium.com These simulations can track the evolution of the molecule in the excited state and predict the lifetimes of the excited states and the quantum yields of different photoproducts. The presence of the ethynyl and fluorine substituents in this compound will undoubtedly influence its excited-state landscape and dynamics compared to aniline.

| Excited-State Process | Description | Computational Approach |

| Internal Conversion | Non-radiative transition between electronic states of the same spin multiplicity. | Trajectory Surface Hopping |

| Intersystem Crossing | Non-radiative transition between electronic states of different spin multiplicity. | Spin-Orbit Coupling Calculations |

| Conical Intersections | Degeneracy points between electronic states that facilitate rapid non-radiative decay. | Ab initio multireference methods |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of molecules. For this compound, methods like Quantitative Structure-Activity Relationship (QSAR) modeling and conceptual DFT can be utilized.

QSAR models correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For fluoroaniline (B8554772) derivatives, QSAR models can be developed to predict properties such as their reactivity in specific reactions or their potential as building blocks for bioactive molecules. researchgate.net These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters.

Conceptual DFT, on the other hand, uses global and local reactivity descriptors derived from DFT calculations to predict the most reactive sites in a molecule. Descriptors such as the Fukui function and the dual descriptor can identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these methods can predict the regioselectivity of its reactions, for example, whether a reaction will occur at the aniline nitrogen, the ethynyl group, or the aromatic ring.

Molecular Docking and Ligand-Protein Interaction Modeling

The this compound scaffold is of interest in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. malariaworld.org This method is instrumental in structure-based drug design.

In the context of kinase inhibitors, molecular docking simulations can be used to predict how derivatives of this compound bind to the ATP-binding site of a target kinase, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. researchgate.net

The results from molecular docking can guide the design of more potent and selective inhibitors. For example, by understanding the binding mode of a this compound derivative, medicinal chemists can introduce modifications to the molecule to enhance its affinity for the target protein.

| Computational Technique | Application to this compound | Predicted Information |

| Molecular Docking | Predicting the binding mode in a kinase active site. | Binding affinity, key protein-ligand interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Stability of the complex, conformational changes. |

| Free Energy Calculations | Estimating the binding free energy of the ligand. | Quantitative prediction of binding affinity. |

Advanced Spectroscopic and Analytical Characterization of 3 Ethynyl 2,4 Difluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a molecule like 3-Ethynyl-2,4-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the amine (-NH₂), aromatic, and ethynyl (B1212043) protons.

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which would be dependent on the solvent and concentration.

Aromatic Protons: The two aromatic protons would appear as a complex multiplet system due to coupling with each other and with the two fluorine atoms. The fluorine atoms would induce characteristic splitting patterns.

Ethynyl Proton (-C≡CH): A sharp singlet would be expected for the acetylenic proton. Its chemical shift would be influenced by the electronic effects of the difluorinated aniline (B41778) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 3.5 - 5.0 | broad singlet |

| Aromatic-H | 6.5 - 7.5 | multiplet |

| -C≡CH | 3.0 - 3.5 | singlet |

(Note: These are estimated ranges and actual values may vary.)

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum would provide information about all the carbon atoms in this compound.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene (B151609) ring. The carbons directly bonded to the fluorine atoms would show large one-bond C-F coupling constants. The other aromatic carbons would exhibit smaller two- and three-bond C-F couplings.

Ethynyl Carbons (-C≡CH): Two signals would be observed for the acetylenic carbons, with the carbon attached to the aromatic ring appearing at a different chemical shift than the terminal alkyne carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Couplings for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| C-F | 150 - 165 | Large ¹JCF |

| C-NH₂ | 135 - 150 | |

| Aromatic C-H | 110 - 130 | |

| C-C≡CH | 90 - 100 | |

| -C≡CH | 75 - 85 |

(Note: These are estimated ranges and actual values may vary.)

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms at the C2 and C4 positions. These signals would likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons. The chemical shifts would be indicative of the electronic environment around each fluorine atom. For comparison, the ¹⁹F NMR signals for 3,4-difluoroaniline (B56902) appear at -142.5 and -155.6 ppm. rsc.org

Multi-dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign all the proton and carbon signals and to determine the coupling networks, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of different protons.

Magnetic Relaxation Dispersion Studies

Magnetic relaxation dispersion studies are advanced NMR experiments that can probe molecular dynamics on a microsecond to millisecond timescale. While no specific studies on this compound are available, these techniques could potentially be used to study processes such as the rotation of the ethynyl group or conformational changes in derivatives of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅F₂N), the expected exact mass would be approximately 153.04 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 153 would be expected. Fragmentation patterns would likely involve the loss of the ethynyl group, the amino group, and potentially hydrogen fluoride (B91410) (HF). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy. While no direct mass spectrum is publicly available for the parent compound, a patent document reports an LCMS value of 323 [M+H]⁺ for a reaction product of this compound, confirming its role as a reactive intermediate.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. rtilab.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. azooptics.cominnovatechlabs.com For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for each of its functional groups.

Key expected vibrations include the N-H stretching of the primary amine, the C-F stretching of the fluoroaromatic system, C=C stretching of the aromatic ring, and the highly diagnostic stretches of the terminal alkyne (C≡C and ≡C-H). orgchemboulder.comlibretexts.orglibretexts.org The positions of these bands provide clear evidence for the presence of these functionalities within the molecule. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Terminal Alkyne |

| 2150 - 2100 | C≡C Stretch | Weak to Medium, Sharp libretexts.orgmasterorganicchemistry.com | Terminal Alkyne |

| 1620 - 1580 | N-H Scissoring (Bending) | Medium | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium to Strong | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Strong | Aryl Fluoride |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov Vibrational modes that involve a change in polarizability are Raman active. For this compound, Raman spectroscopy is particularly powerful for identifying the carbon-carbon triple bond. While the C≡C stretch is often weak in the IR spectrum due to a small change in dipole moment, it typically produces a strong and sharp signal in the Raman spectrum because of the high polarizability of the triple bond. acs.orgnih.gov

Other characteristic bands include the aromatic ring breathing mode and C-H vibrations. ias.ac.inaxborotnoma.uz The Raman signals for aromatic alkynes are known to be exceptionally strong, allowing for high sensitivity. nih.govresearchgate.net The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. scirp.orgias.ac.in

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Medium | Terminal Alkyne |

| 2150 - 2100 | C≡C Stretch | Strong, Sharp rsc.org | Terminal Alkyne |

| 1610 - 1590 | C=C Aromatic Ring Stretch | Strong | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Strong | Substituted Benzene |

| 1300 - 1100 | C-F Stretch | Medium | Aryl Fluoride |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is instrumental in understanding the electronic structure, conjugation, and chromophoric systems of aromatic compounds like this compound.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. For aromatic molecules such as aniline derivatives, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The substitution pattern on the aniline ring significantly influences the absorption maxima (λmax) and the molar absorptivity (ε). The amino (-NH2), fluoro (-F), and ethynyl (-C≡CH) groups on the this compound ring all act as auxochromes, which can modify the absorption characteristics of the primary benzene chromophore. The amino group, being a strong electron-donating group, typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the benzene absorption bands. The fluorine and ethynyl substituents further modulate these electronic transitions.

Below is a representative data table based on the reported UV-Vis absorption data for the related compound, 3,4-difluoroaniline, in different solvents.

Table 1: UV-Vis Absorption Data for 3,4-Difluoroaniline This table presents experimental and theoretical absorption wavelengths for a structurally related compound, 3,4-difluoroaniline, to illustrate typical data obtained from UV-Vis spectroscopy.

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

| Ethanol (B145695) | 240, 296 | 243, 290 |

| Water | 240, 295 | 244, 291 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org This method is the definitive standard for confirming the molecular structure of new compounds in the solid state.

While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on a wide range of substituted anilines. cambridge.orgresearchgate.net For instance, analyses of chloroaniline and dichloroaniline isomers show they crystallize in orthorhombic and monoclinic systems, respectively, with specific space groups and unit cell dimensions. cambridge.org Such studies confirm molecular geometries and reveal how different substitution patterns direct the packing of molecules in the crystal lattice. cambridge.org The data obtained from a crystallographic analysis of this compound would be expected to provide precise measurements of the C-F, C-N, and C≡C bond lengths and define the planarity of the molecule and the nature of its intermolecular interactions.

The following table provides an example of the crystallographic data that would be obtained from an X-ray diffraction study, using 2,6-dichloroaniline (B118687) as a representative aniline derivative. cambridge.org

Table 2: Representative Crystallographic Data for an Aniline Derivative (2,6-dichloroaniline) This table illustrates the type of structural information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 11.329(2) |

| b (Å) | 4.1093(8) |

| c (Å) | 15.445(3) |

| α (°) | 90 |

| β (°) | 99.96(2) |

| γ (°) | 90 |

| Volume (ų) | 707.9(2) |

| Molecules per Unit Cell (Z) | 4 |

Applications in Advanced Chemical Synthesis and Functional Materials Science

Enabling Building Block for Complex Organic Synthesis

The strategic placement of an ethynyl (B1212043) group on the difluoroaniline scaffold makes 3-ethynyl-2,4-difluoroaniline a highly useful synthon for the construction of intricate molecular frameworks, particularly in the field of medicinal chemistry. The terminal alkyne is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. This reaction is characterized by its mild conditions and high tolerance for a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.

A notable application of this compound is in the synthesis of potent and selective inhibitors of General Control Nonderepressible 2 (GCN2), a kinase implicated in cancer. In the development of novel GCN2 inhibitors, this compound serves as a key intermediate. It undergoes a Sonogashira coupling reaction with halogenated heteroaromatic compounds, demonstrating its utility in assembling the core structures of these biologically active molecules. The difluoro-substituted phenyl ring of the molecule can occupy a lipophilic pocket in the GCN2 enzyme, contributing to the binding affinity and selectivity of the inhibitor.

The general synthetic utility of this compound in complex synthesis is summarized in the table below:

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(II) catalyst, Cs2CO3 | Aryl/Vinyl Alkynes | C-C bond formation for complex scaffolds |

| Click Chemistry (CuAAC) | Organic Azide | Cu(I) catalyst | 1,2,3-Triazoles | Bioorthogonal ligation, synthesis of heterocycles |

Development of Ligands for Catalytic Systems (e.g., Photoswitchable Catalysts)

The aniline (B41778) and ethynyl functionalities of this compound provide versatile handles for its incorporation into ligand scaffolds for transition metal catalysis. The amino group can be readily functionalized to create multidentate ligands, while the ethynyl group can act as a rigid linker or be further elaborated.

A particularly exciting area of application is in the design of photoswitchable catalysts. These are systems where the catalytic activity can be reversibly controlled by light, offering precise spatial and temporal control over chemical reactions. This is typically achieved by incorporating a photochromic molecule, such as an azobenzene (B91143) or a dithienylethene, into the ligand structure.

While direct examples of this compound in photoswitchable catalysts are still emerging, the synthesis of closely related structures highlights its potential. For instance, a photoswitchable ligand has been synthesized via a Sonogashira cross-coupling of 3-bromo-2,6-difluoroaniline (B1288759) with 3-ethynylpyridine. This demonstrates the feasibility of using ethynyl-functionalized difluoroanilines as key components in the construction of such advanced catalytic systems.

The general approach to designing photoswitchable ligands using building blocks like this compound is outlined below:

| Ligand Component | Function | Example of Integration |

| This compound | Anchor/Linker | Sonogashira coupling to a photochromic unit |

| Photochromic Unit (e.g., Dithienylethene) | Light-responsive switch | Attached to the ethynyl group |

| Coordinating Group (e.g., Phosphine) | Metal binding site | Functionalized onto the aniline nitrogen |

The fluorine atoms on the aniline ring can also play a crucial role by modulating the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal center.

Precursors for Novel Fluoro-Organic Materials

The presence of two fluorine atoms and a polymerizable ethynyl group makes this compound an attractive monomer for the synthesis of novel fluoro-organic materials. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

The polymerization of ethynyl-containing monomers can proceed through various mechanisms, such as transition metal-catalyzed polymerization or oxidative coupling, to yield conjugated polymers with interesting electronic and optical properties. The incorporation of the difluoroaniline moiety into the polymer backbone would be expected to impart several desirable characteristics:

Enhanced Solubility: The fluorine atoms can improve the solubility of the resulting polymer in organic solvents, facilitating processing and characterization.

Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which is beneficial for applications in organic electronics.

Increased Thermal Stability: The high strength of the C-F bond generally leads to materials with greater thermal and oxidative stability.

Potential polymerization pathways for this compound are summarized below:

| Polymerization Method | Resulting Polymer Type | Potential Properties |

| Transition Metal-Catalyzed Polymerization | Poly(ethynyl-aniline)s | Conjugated, semiconducting |

| Oxidative Coupling | Polydiacetylenes (if dimerized first) | Highly conjugated, nonlinear optical properties |

| Click Polymerization (with diazides) | Poly(triazole)s | High thermal stability, good mechanical properties |

Components for Advanced Organic Electronic Devices

The electronic properties of this compound make it and its derivatives promising candidates for use in advanced organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The combination of the electron-donating aniline group and the electron-withdrawing difluoro-substituted ring, connected by a π-conjugated ethynyl linker, creates a donor-π-acceptor (D-π-A) type structure.

This molecular architecture is highly sought after in materials for organic electronics for several reasons:

Tunable Energy Levels: The HOMO and LUMO energy levels can be fine-tuned by modifying the donor and acceptor strengths, which is crucial for efficient charge injection and transport in devices.

Intramolecular Charge Transfer (ICT): D-π-A molecules often exhibit ICT upon photoexcitation, which can lead to interesting photophysical properties, including thermally activated delayed fluorescence (TADF), a mechanism for achieving high efficiency in OLEDs.

Molecular Packing: The rigid ethynyl linker and the planar aromatic rings can promote ordered molecular packing in the solid state, which is beneficial for charge transport in OFETs.

While specific device performance data for materials directly derived from this compound is not yet widely reported, the fundamental properties of this building block align well with the design principles for high-performance organic electronic materials.

Integration into Polymer and Supramolecular Chemistry

Beyond its use as a monomer for covalent polymers, this compound is a valuable component for the construction of supramolecular assemblies. The aniline nitrogen can act as a hydrogen bond donor, while the fluorine atoms can participate in weaker hydrogen bonding or halogen bonding interactions. The ethynyl group can engage in π-stacking interactions.

These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined, ordered structures such as nanofibers, gels, and liquid crystals. The ability to form such ordered structures is of great interest for applications in sensing, catalysis, and materials science.

Furthermore, the ethynyl group is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to attach this compound to other molecules or surfaces to create functional supramolecular systems. For example, it could be "clicked" onto a polymer backbone to introduce specific functionalities or used to build up complex, multicomponent supramolecular architectures.

| Supramolecular Interaction | Functional Group Involved | Potential Application |

| Hydrogen Bonding | Aniline N-H | Self-assembly into ordered structures |

| π-Stacking | Ethynyl group, Aromatic ring | Formation of conductive or photoactive assemblies |

| Halogen Bonding | Fluorine atoms | Directional control in crystal engineering |

| Click Chemistry | Ethynyl group | Post-functionalization of polymers and surfaces |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional methods like the Sonogashira coupling of a halogenated 2,4-difluoroaniline (B146603) precursor with a terminal alkyne are viable for the synthesis of 3-ethynyl-2,4-difluoroaniline, future research will likely focus on more efficient, atom-economical, and sustainable synthetic strategies.

Furthermore, the exploration of alternative coupling partners and catalytic systems for Sonogashira-type reactions remains a fertile ground for investigation. This includes the use of less expensive and more abundant metals as catalysts, as well as the development of ligands that can promote the reaction under milder conditions and with a broader substrate scope. organic-chemistry.orglibretexts.orgwikipedia.org The use of continuous flow reactors for the synthesis could also be explored to enable rapid optimization and scale-up. thalesnano.com

Below is a prospective comparison of potential synthetic strategies:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Alkynylation | Atom-economical, fewer synthetic steps, reduced waste. | Development of regioselective catalysts (e.g., Pd/S,O-ligand systems), optimization of reaction conditions. |

| Improved Sonogashira Coupling | Well-established methodology, predictable outcomes. | Exploration of earth-abundant metal catalysts (e.g., copper, nickel), design of highly active ligands, development of milder reaction conditions. |

| Chemoenzymatic Synthesis | High selectivity, environmentally benign conditions. | Identification and engineering of enzymes (e.g., nitroreductases for precursor synthesis) for specific transformations. nih.gov |

Investigation of Advanced Reactivity Modulations

The presence of both an amino group and an ethynyl (B1212043) group on the this compound scaffold offers a rich landscape for exploring advanced reactivity modulations. Future research will likely focus on selectively targeting one functional group in the presence of the other to synthesize a diverse range of complex molecules.

One key area of investigation will be the modulation of the amino group's reactivity . The strong activating and ortho-, para-directing nature of the amino group can be strategically controlled through the use of protecting groups. nih.gov This would allow for selective functionalization of the aromatic ring at other positions. Furthermore, the development of catalytic systems that can override the inherent directing effect of the amino group to achieve meta-C–H functionalization would be a significant advancement. nih.govacs.org

The reactivity of the ethynyl group also presents numerous opportunities. Future work could explore its participation in various cycloaddition reactions, such as "click" chemistry, to construct complex heterocyclic systems. researchgate.net Additionally, the development of catalysts that can selectively promote the hydration, oxidation, or reduction of the ethynyl group in the presence of the aniline (B41778) moiety would expand the synthetic utility of this compound.

Prospective areas for reactivity modulation are summarized below:

| Functional Group | Potential Reactions | Research Focus |

| Amino Group | Electrophilic aromatic substitution, C-N bond formation, directing group for C-H activation. | Development of removable and tunable directing groups, exploration of novel amination and C-H functionalization catalysts. acs.org |

| Ethynyl Group | Cycloadditions (e.g., [3+2] cycloaddition), Sonogashira coupling, polymerization, hydration, hydrogenation. | Design of chemoselective catalysts for ethynyl group transformations, investigation of polymerization behavior. acs.org |

| Aromatic Ring | Nucleophilic aromatic substitution (SNAr), C-H functionalization. | Investigation of the influence of fluorine substituents on SNAr reactivity, development of catalysts for site-selective C-H functionalization. nih.gov |

Expansion into New Areas of Materials Science

The unique electronic properties conferred by the ethynyl group and the fluorine atoms make this compound a promising building block for novel materials. Future research is expected to explore its incorporation into polymers and other functional materials for a variety of applications.

A significant area of focus will be the synthesis of conjugated polymers . The ethynyl group can serve as a linker in the polymerization process, leading to the formation of poly(arylene ethynylene)s and other conjugated systems. rsc.org The presence of the difluoroaniline moiety is expected to influence the electronic properties of the resulting polymers, potentially leading to materials with tailored band gaps and charge transport characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comacs.orgnih.govlcpo.fr

The ability of the aniline nitrogen to participate in hydrogen bonding also opens up possibilities for the design of supramolecular materials . researchgate.net Self-assembly of this compound or its derivatives could lead to the formation of ordered structures with interesting optical or electronic properties.

Potential applications in materials science are outlined in the following table:

| Material Type | Potential Application | Research Focus |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs, OFETs), sensors. | Synthesis of high molecular weight polymers, characterization of optical and electronic properties, device fabrication and testing. |

| Functional Dyes | Fluorescent probes, nonlinear optical materials. | Investigation of photophysical properties, design of molecules with specific absorption and emission characteristics. |

| Cross-linking Agents | High-performance thermosets, composites. | Study of polymerization kinetics and thermal properties of resulting materials. |

Development of High-Throughput Characterization Methods

To accelerate the discovery and optimization of reactions and materials based on this compound, the development and application of high-throughput characterization methods will be essential.

High-throughput screening (HTS) techniques can be employed to rapidly evaluate a large number of catalysts and reaction conditions for the synthesis of this compound and its derivatives. sigmaaldrich.comunchainedlabs.com This involves the use of multi-well plates and automated liquid handling systems, coupled with rapid analytical techniques such as mass spectrometry or UV-Vis spectroscopy to determine reaction outcomes. nih.goviitm.ac.in The development of specific assays for monitoring the formation of this compound in a high-throughput format will be a key research direction. nih.gov

For materials science applications, high-throughput methods for characterizing the properties of polymers and other materials derived from this compound will be crucial. This could include automated techniques for measuring optical and electronic properties, as well as methods for rapidly assessing the performance of materials in device prototypes.

Key high-throughput characterization methods for future research include:

| Characterization Technique | Application | Research Focus |